Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate

Lipophilicity Drug-likeness Bioisostere

Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate (CAS 2641112-88-9) is a disubstituted benzoate ester containing a primary amine at the 4-position and an oxetan-2-ylmethylamine at the 3-position. This small molecule (MW 236.27 g/mol, C12H16N2O3) serves as a key synthetic intermediate, particularly for introducing the metabolically stable oxetane motif into drug candidates.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B13710535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)NCC2CCO2
InChIInChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3
InChIKeyCEYHKCZODRRMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate: A Specialized Oxetane-Containing Building Block for Medicinal Chemistry


Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate (CAS 2641112-88-9) is a disubstituted benzoate ester containing a primary amine at the 4-position and an oxetan-2-ylmethylamine at the 3-position [1]. This small molecule (MW 236.27 g/mol, C12H16N2O3) serves as a key synthetic intermediate, particularly for introducing the metabolically stable oxetane motif into drug candidates [2]. Its procurement value is defined by its regiospecific substitution pattern and its potential to modulate critical drug-like properties such as lipophilicity and metabolic stability compared to analogous building blocks lacking the strained oxetane ring.

Why Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate Cannot Be Replaced by Simple Aminobenzoate Analogs


Generic substitution with common aminobenzoates (e.g., methyl 4-amino-3-(methylamino)benzoate) fails to replicate the unique physicochemical profile imparted by the oxetane ring. The oxetane moiety is not merely a larger alkyl group; it acts as a bioisostere for carbonyl and gem-dimethyl groups, significantly lowering lipophilicity (ΔlogP ≈ −0.5 to −1.0) while maintaining similar steric bulk [1]. This shift in property space directly impacts membrane permeability, metabolic stability, and off-target binding, which are critical parameters in lead optimization. Therefore, simply selecting a common aminobenzoate based on nominal structural similarity will lead to a candidate with a fundamentally different absorption, distribution, metabolism, and excretion (ADME) trajectory, invalidating the structure-activity relationship (SAR) exploration in drug discovery programs targeting specific logD or metabolic profiles.

Quantitative Differentiation of Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate Against Its Closest Analogs


Reduced Lipophilicity vs. Non-Oxetane Alkylamino Analog Confers Superior Ligand Efficiency for Polar Target Pockets

The target compound's oxetane ring is a well-established surrogate for gem-dimethyl or larger alkyl groups. Compared to a hypothetical analog, methyl 4-amino-3-(tert-butylamino)benzoate, the oxetane moiety significantly reduces lipophilicity. The target compound has a computed XLogP3-AA of 1.1 [1]. A direct analog with a gem-dimethyl group in place of the oxetane ring would have an estimated XLogP increase of +0.5 to +1.0 units, based on established class-level trends for oxetane substitution [2]. This lower lipophilicity is critical for maintaining solubility and avoiding promiscuous binding in drug discovery campaigns.

Lipophilicity Drug-likeness Bioisostere

Enhanced Metabolic Stability via mEH Pathway Diversion Compared to Non-Cyclic Amino Analogs

The oxetane ring is uniquely metabolized by human microsomal epoxide hydrolase (mEH) to a diol, offering an alternative clearance pathway that reduces reliance on cytochrome P450 (CYP) enzymes [1]. This is in stark contrast to a non-cyclic analog like methyl 4-amino-3-(ethylamino)benzoate, which would be primarily metabolized via CYP-mediated N-dealkylation or ester hydrolysis. In a panel of structurally diverse oxetanes, mEH-catalyzed hydrolysis was demonstrated to be a major metabolic pathway, with the degree of hydrolysis modulated by small structural changes [1]. This pathway diversion decreases the potential for CYP-mediated drug-drug interactions (DDIs).

Metabolic Stability ADME Microsomal Epoxide Hydrolase

Regiospecific 3,4-Disubstitution Pattern Provides a Unique Vector for Fused Heterocycle Synthesis vs. Other Aminobenzoates

The specific 4-amino-3-(oxetan-2-ylmethylamino) arrangement is a critical building block for constructing benzimidazole cores, as demonstrated in patent literature where similar intermediates are used to synthesize GLP-1 receptor agonists [1]. In contrast, an analog like methyl 3-amino-4-((oxetan-2-ylmethyl)amino)benzoate would lead to a different cyclization pattern, producing a regioisomeric benzimidazole with a fundamentally different shape and electronic profile. The target compound's substitution pattern is the direct precursor to the 1-((2S)-oxetan-2-ylmethyl)-1H-benzimidazole-6-carboxylate scaffold found in clinical-stage candidates like danuglipron (PF-06882961) [2].

Synthetic Intermediate Regiochemistry Benzimidazole

Defined Enantiomeric Purity (S-isomer) vs. Racemate for Stereospecific Drug Lead Synthesis

The compound is available as both a racemate (CAS 2641112-88-9) and a single (S)-enantiomer (CAS 2230200-74-3). The (S)-enantiomer is explicitly required for synthesizing clinically evaluated GLP-1R agonists where the (S)-oxetane stereochemistry is essential for target engagement [1]. Using the racemate in such a synthesis would necessitate costly chiral separation steps and result in a 50% yield loss of the desired isomer. Suppliers list the (S)-enantiomer with a standard purity of 95%+ , providing a quantifiable starting point for asymmetric synthesis.

Chiral Building Block Enantiomeric Purity Stereochemistry

Lower Topological Polar Surface Area (TPSA) Compared to Picolinate or Pyrimidine Analogs Allows Better Membrane Penetration

The target benzoate scaffold has a computed TPSA of 73.6 Ų [1]. This is significantly lower than nitrogen-rich heterocyclic analogs used for similar purposes, such as methyl 5-amino-6-((oxetan-2-ylmethyl)amino)picolinate, which has a TPSA > 90 Ų due to the additional pyridine nitrogen [2]. A TPSA below 140 Ų is a key predictor for good oral absorption, and values approaching < 90 Ų are preferred for CNS penetration. The target compound's lower TPSA relative to its picolinate counterpart suggests a superior profile for passive membrane permeation.

Polar Surface Area Membrane Permeability Oral Bioavailability

Absence of a Nitro Group Avoids Toxicophore Risk Present in Direct Precursor Molecules

A common precursor and potential contaminant is methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate (CAS 2230200-72-1). The nitro group is a well-known structural alert for mutagenicity and genotoxicity [1]. The target compound, having an amino group in place of the nitro, eliminates this toxicophore, making it a safer intermediate for late-stage clinical supply manufacturing. From a procurement perspective, the absence of a nitro group reduces the regulatory burden and analytical monitoring required for potential genotoxic impurities (GTIs).

Toxicology Mutagenicity Functional Group

High-Value Application Scenarios for Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate


Synthesis of Stereospecific GLP-1 Receptor Agonists for Metabolic Disease

The (S)-enantiomer of this compound (CAS 2230200-74-3) is the preferred starting material for constructing the oxetane-bearing benzimidazole core of small-molecule GLP-1R agonists, such as those described in clinical-stage programs by Pfizer and Gilead [1]. The defined (S)-stereochemistry and the specific 3,4-disubstitution pattern are essential to achieve the required binding conformation. Procurement of the racemate would require an impractical chiral separation step mid-synthesis, adding cost and reducing yield by at least 50%.

Lead Optimization Programs Requiring Reduced CYP-Mediated Metabolic Clearance

For drug discovery projects where a lead series shows unacceptable CYP-mediated drug-drug interaction (DDI) liability, this building block offers a strategic solution. By incorporating the oxetane ring early in the synthesis, the final compounds are predicted to undergo mEH-catalyzed hydrolysis as a primary clearance pathway, as demonstrated for a wide range of oxetane-containing structures [1]. This metabolic shift is a direct application of the 'escape from flatland' concept via sp3-character introduction, but with the added benefit of predictable, non-CYP metabolism.

Construction of Focused Libraries for Polar, Intracellular Kinase Targets

The compound's low computed XLogP of 1.1 and moderate TPSA of 73.6 Ų make it an ideal anchoring building block for synthesizing libraries targeting polar intracellular binding sites, such as kinase hinge regions. Compared to using a more lipophilic gem-dimethyl analog, the resulting library compounds will collectively have a superior aqueous solubility profile and a lower risk of promiscuous binding, as indicated by the class-level impact of oxetane substitution on reducing logD by 0.5–1.0 units [1]. This leads to higher-quality hit matter with improved ligand efficiency metrics.

Replacement of a Mutagenic Nitro Intermediate in a Validated Synthetic Route

For industrial process chemistry groups scaling up a synthesis that currently uses methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, switching to the target 4-amino compound eliminates a major mutagenic risk. This substitution allows the process to operate under less stringent containment and cleaning validation protocols in a GMP environment, directly lowering manufacturing costs and aligning with ICH M7 requirements for genotoxic impurity control [1].

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